B1578984 L-4-Bromophenylglycine

L-4-Bromophenylglycine

Cat. No.: B1578984
M. Wt: 230.06
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Bromophenylglycine (C₈H₈BrNO₂) is a halogenated derivative of phenylglycine, where a bromine atom is substituted at the para position of the phenyl ring. This modification confers distinct electronic and steric properties, making it valuable in pharmaceutical and organic synthesis. The bromine atom enhances molecular polarizability and stability, which can influence binding affinity in drug design and catalytic interactions in asymmetric synthesis .

Structurally, the compound retains the glycine backbone (NH₂-CH₂-COOH) but incorporates a bromophenyl group, which affects its solubility (low in water, moderate in polar organic solvents) and crystalline nature. Its molecular weight is approximately 230 g/mol, and its melting point is expected to be high due to strong intermolecular halogen interactions in the solid state .

Properties

Molecular Weight

230.06

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Para-Substituted Phenylglycine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Predicted Solubility Melting Point Trend Key Applications
This compound -Br ~230 Low in water High Pharmaceuticals, catalysts
L-4-Chlorophenylglycine -Cl ~185 Moderate Moderate Agrochemicals, intermediates
L-4-Fluorophenylglycine -F ~169 Higher in water Lower PET imaging, biologics
L-4-Iodophenylglycine -I ~277 Very low Very high Radiolabeling, diagnostics
L-4-Nitrophenylglycine -NO₂ ~196 Low High Explosives, redox chemistry
L-4-Methoxyphenylglycine -OCH₃ ~181 Moderate in organics Moderate Organic synthesis, ligands
Key Findings

Halogen Effects :

  • Size and Polarizability : Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å, F: 0.64 Å) increases steric bulk and polarizability, enhancing van der Waals interactions. This makes this compound more thermally stable than its chloro and fluoro analogs, favoring solid-phase reactions .
  • Electronegativity : Fluorine’s high electronegativity (3.98) enhances hydrogen bonding, improving aqueous solubility compared to bromine (2.96), which prioritizes lipid solubility .

Functional Group Influence: Nitro Group (-NO₂): The electron-withdrawing nitro group in L-4-Nitrophenylglycine increases acidity (pKa ~1-2) and redox activity, making it suitable for explosive precursors or electron-deficient catalysts. Methoxy Group (-OCH₃): The electron-donating methoxy group improves solubility in organic solvents and stabilizes charge-transfer complexes, useful in ligand design .

Applications: Pharmaceuticals: Bromine’s heavy atom effect makes this compound a candidate for X-ray crystallography in drug discovery (see ).

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